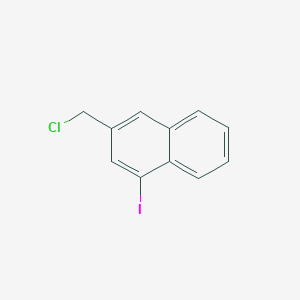
2-(Chloromethyl)-4-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group at the second position and an iodine atom at the fourth position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-iodonaphthalene typically involves the halogenation of naphthalene derivatives. One common method is the chloromethylation of 4-iodonaphthalene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-(Chloromethyl)naphthalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of naphthalene.
Oxidation Reactions: Naphthoquinones are the major products.
Reduction Reactions: The primary product is 2-(Chloromethyl)naphthalene.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-iodonaphthalene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This interaction can disrupt cellular processes and result in various biological effects. The iodine atom may also play a role in enhancing the compound’s reactivity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)naphthalene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodonaphthalene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-4-iodonaphthalene: Similar structure but with a bromomethyl group instead of chloromethyl, which may affect its reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-iodonaphthalene is unique due to the presence of both chloromethyl and iodine substituents, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C11H8ClI |
|---|---|
Peso molecular |
302.54 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H8ClI/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2 |
Clave InChI |
HFBFOKURZWZSGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















